molecular formula C13H13BrN4O2 B7633134 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole

3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole

Cat. No. B7633134
M. Wt: 337.17 g/mol
InChI Key: KJVHFMXLFLBAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is not fully understood. However, research has shown that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole has potential biochemical and physiological effects. Research has shown that this compound may have anti-inflammatory and antioxidant properties, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole in lab experiments is its potential as a selective and potent anti-cancer agent. However, one of the limitations is that the mechanism of action is not fully understood, which may hinder further development and application of this compound.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole.
2. Research should be conducted to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer.
3. Studies should be conducted to investigate the potential of this compound as an anti-inflammatory and antioxidant agent.
4. Further research is needed to investigate the potential neuroprotective effects of this compound.
5. Studies should be conducted to investigate the potential of this compound as a therapeutic agent for other diseases and conditions.

Synthesis Methods

The synthesis of 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole involves the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,5-dimethyl-1H-pyrazole-4-amine to form an amide intermediate. The amide intermediate is then cyclized with cyanogen bromide to form the desired oxadiazole compound.

Scientific Research Applications

The compound 3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as an anti-cancer agent. Research has shown that this compound has cytotoxic effects on cancer cells and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2/c1-6(11-7(2)16-17-8(11)3)13-15-12(18-20-13)9-4-5-10(14)19-9/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVHFMXLFLBAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole

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